benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole-based ligands. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can activate the metal center, enhancing its catalytic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine can be compared with other pyrazole-based ligands, such as:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound also forms complexes with metal ions and is used in catalysis.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific structural features that allow for versatile coordination with metal ions, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C15H22ClN3 |
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Molecular Weight |
279.81 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-13(2)12-18-9-8-15(17-18)11-16-10-14-6-4-3-5-7-14;/h3-9,13,16H,10-12H2,1-2H3;1H |
InChI Key |
ARABMPBFNJSEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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